molecular formula C14H13ClN2O B7461211 2-chloro-N-(1-pyridin-4-ylethyl)benzamide

2-chloro-N-(1-pyridin-4-ylethyl)benzamide

Cat. No. B7461211
M. Wt: 260.72 g/mol
InChI Key: UMOWAQLPIALCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-pyridin-4-ylethyl)benzamide, also known as AC-262,356, is a selective androgen receptor modulator (SARM). SARMs are compounds that selectively bind to androgen receptors to promote tissue growth, without the negative side effects associated with anabolic steroids. AC-262,356 has gained attention in the scientific community for its potential use in the fields of sports medicine, aging, and muscle wasting disorders.

Mechanism of Action

2-chloro-N-(1-pyridin-4-ylethyl)benzamide selectively binds to androgen receptors in muscle tissue, promoting muscle growth and strength. Unlike anabolic steroids, which also bind to androgen receptors in other tissues, 2-chloro-N-(1-pyridin-4-ylethyl)benzamide does not have negative side effects such as prostate enlargement or hair loss.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-(1-pyridin-4-ylethyl)benzamide can increase muscle mass and strength in animal models. Additionally, 2-chloro-N-(1-pyridin-4-ylethyl)benzamide has been shown to increase bone density, which could be beneficial in the treatment of osteoporosis. 2-chloro-N-(1-pyridin-4-ylethyl)benzamide has also been shown to have a positive effect on insulin sensitivity, which could be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1-pyridin-4-ylethyl)benzamide in lab experiments is its selectivity for androgen receptors in muscle tissue, which allows for targeted muscle growth without negative side effects. However, one limitation of using 2-chloro-N-(1-pyridin-4-ylethyl)benzamide in lab experiments is the lack of long-term safety data, as the compound is still in the early stages of research.

Future Directions

There are several future directions for research on 2-chloro-N-(1-pyridin-4-ylethyl)benzamide. One potential direction is the development of 2-chloro-N-(1-pyridin-4-ylethyl)benzamide as a treatment for muscle wasting disorders, such as sarcopenia and cachexia. Additionally, further research could be done to determine the long-term safety and efficacy of 2-chloro-N-(1-pyridin-4-ylethyl)benzamide in humans. Finally, 2-chloro-N-(1-pyridin-4-ylethyl)benzamide could be studied for its potential use in treating other conditions, such as osteoporosis and diabetes.

Synthesis Methods

The synthesis of 2-chloro-N-(1-pyridin-4-ylethyl)benzamide involves several steps, starting with the reaction of 4-pyridineethanol with 2-chlorobenzoyl chloride to form 2-chloro-N-(1-pyridin-4-ylethyl)benzamide. The compound is then purified through a series of recrystallizations and chromatography techniques.

Scientific Research Applications

2-chloro-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential use in sports medicine, particularly in the field of performance-enhancing drugs. Research has shown that 2-chloro-N-(1-pyridin-4-ylethyl)benzamide can increase muscle mass and strength in animal models, without the negative side effects associated with anabolic steroids. Additionally, 2-chloro-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential use in treating muscle wasting disorders, such as sarcopenia and cachexia.

properties

IUPAC Name

2-chloro-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10(11-6-8-16-9-7-11)17-14(18)12-4-2-3-5-13(12)15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOWAQLPIALCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-pyridin-4-ylethyl)benzamide

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